![molecular formula C26H24Cl2N6O2 B14118010 5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride CAS No. 5318-84-3](/img/structure/B14118010.png)
5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride
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Overview
Description
5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride is a complex organic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds typically involves the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivatives . The specific synthetic route for 5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride would involve the appropriate selection of starting materials and reaction conditions to ensure the formation of the imidazole ring and the incorporation of the chloro and carboxamide groups.
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is becoming increasingly important in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
Imidazole-containing compounds, including 5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride, can undergo various chemical reactions such as:
Oxidation: Imidazole rings can be oxidized to form imidazoles with different oxidation states.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazole derivatives can yield imidazoles with higher oxidation states, while substitution reactions can introduce various functional groups onto the imidazole ring, enhancing its chemical and biological properties .
Scientific Research Applications
5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the chloro and carboxamide groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Astemizole: Another antihistaminic agent.
Omeprazole: An antiulcer agent.
Uniqueness
What sets 5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of both chloro and carboxamide groups, along with the imidazole ring, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
5318-84-3 |
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Molecular Formula |
C26H24Cl2N6O2 |
Molecular Weight |
523.4 g/mol |
IUPAC Name |
5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C26H23ClN6O2.ClH/c27-20-12-18(25(34)32-21-5-1-3-16(14-21)23-28-7-8-29-23)11-19(13-20)26(35)33-22-6-2-4-17(15-22)24-30-9-10-31-24;/h1-6,11-15H,7-10H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35);1H |
InChI Key |
ZIEKIMQYEGTIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)Cl)C(=O)NC4=CC=CC(=C4)C5=NCCN5.Cl |
Origin of Product |
United States |
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